molecular formula C3H6NNaO3 B1343472 Sodium 2-((hydroxymethyl)amino)acetate CAS No. 70161-44-3

Sodium 2-((hydroxymethyl)amino)acetate

Cat. No. B1343472
CAS RN: 70161-44-3
M. Wt: 127.07 g/mol
InChI Key: CITBNDNUEPMTFC-UHFFFAOYSA-M
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Description

Sodium 2-((hydroxymethyl)amino)acetate, also known as sodium hydroxymethylaminoacetate, is a compound that has been studied for its antibacterial capabilities. It is synthesized through the methylation of glycine, resulting in a high yield of 99%. The compound's structure has been confirmed through elemental analysis and infrared spectrometry. Notably, sodium hydroxymethylaminoacetate exhibits strong inhibitory effects on the growth of common bacteria, yeast, and mold. It has been shown to be more effective than sodium benzoate in prolonging the adaptive phase of milk spoilage bacteria and reducing their growth quantity .

Synthesis Analysis

The synthesis of sodium hydroxymethylaminoacetate is achieved with a remarkably high efficiency, yielding a 99% product. The process involves the methylation of glycine, which is a straightforward and effective method for producing this compound. The synthesis details, such as reaction conditions and time, are not explicitly mentioned in the provided data, but the high yield suggests an optimized process .

Molecular Structure Analysis

The molecular structure of sodium hydroxymethylaminoacetate has been identified through elemental analysis and infrared spectrometry. These techniques have confirmed the composition and functional groups present in the molecule. However, the specific details of the molecular structure, such as bond lengths and angles, are not provided in the abstract .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving sodium hydroxymethylaminoacetate, its strong antibacterial properties suggest that it interacts effectively with microbial cells. The mechanism by which it inhibits bacterial growth is not described, but it is compared favorably to sodium benzoate, a well-known preservative, indicating that it may interfere with microbial metabolism or cell wall synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium hydroxymethylaminoacetate, such as solubility, melting point, and stability, are not explicitly discussed in the provided data. However, its effectiveness in inhibiting microbial growth and its comparison to sodium benzoate suggest that it has favorable properties for use as a preservative. The use of UV spectrophotometry to determine its content implies that it has a specific absorbance characteristic that can be quantified .

Scientific Research Applications

Catalysis in Organic Synthesis

  • Domino Reactions for Medicinal Scaffolds : Sodium acetate has been used as a catalyst in domino reactions, leading to the efficient synthesis of 4-pyridinyl-2-amino-4H-chromenes, which are compounds relevant for diverse biomedical applications. For instance, a fast and efficient approach using sodium acetate catalyzed the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, rapidly producing substituted 4-pyridinyl-2-amino-4H-chromenes with high yields (Elinson et al., 2017).

  • Multicomponent Assembling for Chromene Derivatives : Another research highlighted the environmentally benign transformation of salicylaldehydes, kojic acid, and malononitrile or its derivatives, catalyzed by sodium acetate, forming new substituted 2-amino-4-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-4H-chromene-3-carbonitriles with high yields (Elinson et al., 2019).

Amino Acid Metabolism Studies

  • Astrocyte Amino Acid Metabolism : Research into the effects of ketone bodies on astrocyte amino acid metabolism has utilized sodium acetate to understand its impact. Findings indicate modifications in amino acid transamination and highlight the role of sodium acetate in cellular metabolic processes (Yudkoff et al., 1997).

Analytical Chemistry

  • Alditol Acetate Method for Amino Sugars : The alditol acetate method, which includes sodium acetate in its procedure, is utilized for the gas chromatographic analysis of neutral and amino sugars. This method provides reliable derivatization of muramic acid, among other sugars, facilitating the analysis of bacterial peptidoglycan-polysaccharide complexes in mammalian tissue (Whiton et al., 1985).

properties

IUPAC Name

sodium;2-(hydroxymethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBNDNUEPMTFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035799
Record name Sodium N-(hydroxymethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-((hydroxymethyl)amino)acetate

CAS RN

70161-44-3
Record name Sodium N-(hydroxymethyl)glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070161443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(hydroxymethyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium N-(hydroxymethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-(hydroxymethyl)glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM HYDROXYMETHYLGLYCINATE
Source FDA Global Substance Registration System (GSRS)
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